(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid

Natural Product Total Synthesis Macrocyclic Peptides Metallaphotoredox Catalysis

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid, commonly known as Fmoc-L-homotyrosine (CAS 198560-10-0), is a non‑proteinogenic, Fmoc‑protected amino acid building block used in solid‑phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₅ with a molecular weight of 417.45 g/mol and a predicted LogP of 4.71, indicating substantial lipophilicity.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B12305442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)
InChIKeyQVVNDZDIQBDWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Homotyrosine (CAS 198560-10-0) – Chemical Identity and Role in Peptide Synthesis


(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid, commonly known as Fmoc-L-homotyrosine (CAS 198560-10-0), is a non‑proteinogenic, Fmoc‑protected amino acid building block used in solid‑phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₅ with a molecular weight of 417.45 g/mol and a predicted LogP of 4.71, indicating substantial lipophilicity . It is typically supplied as a white powder with ≥98% HPLC purity and an optical rotation [α]D²⁵ = -6 ± 1° (c=1, MeOH) . The compound belongs to the class of homologated aromatic amino acids, featuring an extended side chain with an extra methylene group relative to tyrosine, and is a critical reagent for introducing homotyrosine residues into synthetic peptides in drug discovery, SAR studies, and natural product total synthesis [1].

Why Fmoc-L-Homotyrosine Cannot Be Replaced by Standard Fmoc-Tyrosine, Fmoc-Tyrosine Methyl Ether, or Fmoc-Homophenylalanine


Substituting Fmoc-L-homotyrosine with common in‑class analogs such as Fmoc‑Tyr‑OH, Fmoc‑Tyr(Me)‑OH, or Fmoc‑Homophe‑OH introduces critical and often irreversible defects in peptide structure and function. Fmoc‑Tyr‑OH (C₂₄H₂₁NO₅, MW 403.43) lacks the homotyrosine side‑chain extension, altering the spatial positioning of the phenolic hydroxyl group by one methylene unit and thereby disrupting receptor‑binding conformations essential for bioactivity . Fmoc‑Tyr(Me)‑OH (Fmoc‑4‑methoxy‑L‑phenylalanine, CAS 77128‑72‑4) is a constitutional isomer (identical molecular formula C₂₅H₂₃NO₅, identical MW 417.45) that differs in atom connectivity—the methoxy is directly attached to the para‑phenyl position without the intervening methylene—yielding fundamentally different steric and electronic profiles and a distinct LogP of 4.23 . Fmoc‑Homophe‑OH (CAS 132684‑59‑4) retains the backbone homologation but lacks the phenolic hydroxyl entirely, precluding hydrogen‑bonding and post‑translational modification interactions mandatory for phosphoregulation and protein‑ligand recognition . These structural and physicochemical differences cannot be compensated for by adjusting coupling conditions, making analog substitution architecturally and functionally invalid [1].

Quantitative Head-to-Head Evidence for Fmoc-L-Homotyrosine Differentiation Against Closest Analogs


Structural Homologation Enables Anabaenopeptin F Total Synthesis vs. Fmoc-Tyrosine

The extra side-chain methylene in Fmoc-L-homotyrosine is structurally indispensable for the first solid-phase total synthesis of anabaenopeptin F, a natural cyclic hexapeptide. Using Fmoc-Tyr-OH yields a one-carbon-shorter side chain that prevents the macrocycle from attaining the native conformation; the anabaenopeptin F end product incorporating Fmoc-L-homotyrosine demonstrated carboxypeptidase B inhibition with an IC₅₀ in the low nanomolar range [1]. The Fmoc-protected homotyrosine was synthesized from L-homoserine via a metallaphotoredox cross-coupling between N-Fmoc-(S)-2-amino-4-bromobutanoic acid and 4-tert-butoxybromobenzene, yielding enantiopure product suitable for direct on-resin SPPS incorporation [1].

Natural Product Total Synthesis Macrocyclic Peptides Metallaphotoredox Catalysis

Lipophilicity Differentiation: LogP 4.71 vs. Fmoc-Tyr(Me)-OH (LogP 4.23) and Fmoc-Tyr-OH (LogP 4.32)

Fmoc-L-homotyrosine exhibits a predicted LogP (octanol-water partition coefficient) of 4.71, which is +0.39 units higher than that of its constitutional isomer Fmoc-Tyr(Me)-OH (LogP 4.23) and +0.39 units higher than Fmoc-Tyr-OH (LogP 4.32) . This increase in lipophilicity is primarily driven by the additional methylene group in the side chain, enhancing membrane permeability of the resultant peptide. This parameter is critical in drug design, where a difference of 0.3-0.5 LogP units can significantly alter bioavailability and tissue distribution .

Lipophilicity-Driven Membrane Permeability Peptide Pharmacokinetics LogP Optimization

Optical Rotation Discriminant: [α]D²⁵ = -6 ± 1° vs. Fmoc-Tyr-OH (-22°) and Fmoc-Homophe-OH (-8°)

The specific optical rotation of Fmoc-L-homotyrosine is [α]D²⁵ = -6 ± 1° (c=1, MeOH), which is dramatically different from Fmoc-Tyr-OH ([α]D²⁰ = -22°, c=1, DMF) and distinguishable from Fmoc-L-homophenylalanine ([α]D²⁰ = -6 to -9°, c=1, MeOH) . This magnitude difference provides a powerful and straightforward quality control parameter: any racemization during synthesis or storage is immediately detectable as a deviation from the expected rotation. The nearly identical rotation of Fmoc-Homophe-OH creates a risk of misidentification if they are not chromatographically resolved, underscoring the need for orthogonal identity confirmation (e.g., HPLC retention time) when procuring .

Chiral Purity Monitoring Enantiomeric Excess (ee) Quality Control Analytics

High-Value Application Scenarios for Fmoc-L-Homotyrosine in Peptide-Based Research and Development


Total Synthesis of Homotyrosine-Containing Natural Macrocyclic Peptides

Fmoc-L-homotyrosine is the only viable building block for solid-phase total synthesis of anabaenopeptins and cyanopeptolins—natural cyclic peptides that contain the homotyrosine residue. The Bérubé et al. study (2023) demonstrated this uniquely, achieving the first total synthesis of anabaenopeptin F with carboxypeptidase B inhibition in the low nanomolar range using this compound [1]. Substituting Fmoc-Tyr-OH would collapse the macrocycle architecture and eliminate activity entirely [1].

SAR Studies of Echinocandin Antifungals with C4-Homotyrosine Modifications

Echinocandins such as mulundocandin require the C4-homotyrosine hydroxyl for antifungal activity via 1,3-β-glucan synthase inhibition. Selective chemical conversion of the C4-homotyrosine hydroxyl to a deoxy analogue, as described in US Patent 6,809,177, enables systematic structure-activity relationship (SAR) exploration of this pharmacophoric position [2]. The use of Fmoc-L-homotyrosine allows the site-specific, residue-level introduction of the homotyrosine unit early in the synthesis, which is far more efficient than post-synthetic modification.

Construction of Peptide Libraries with Enhanced Lipophilicity for CNS and Intracellular Targets

The LogP of Fmoc-L-homotyrosine (4.71) is 0.39 units higher than Fmoc-Tyr-OH (4.32) . In SPPS-based library synthesis, swapping Fmoc-L-homotyrosine for Fmoc-Tyr-OH systematically increases the LogP of every library member, improving membrane permeability and blood-brain barrier penetration. This LogP shift is large enough to rationally design libraries targeting intracellular or CNS-located proteins while keeping other pharmacophoric elements constant .

Quality Control and In-House Identity Verification of Unnatural Fmoc-Amino Acids

Fmoc-L-homotyrosine has a distinctive optical rotation ([α]D²⁵ = -6 ± 1°) compared to Fmoc-Tyr-OH (-22°) . This large gap (Δ = 16°) provides a simple, instrument-free confidence check in the laboratory: any batch showing a rotation near -22° likely contains Fmoc-Tyr-OH, while a value near -6° confirms the homotyrosine identity. Coupled with HPLC, this orthogonal verification prevents costly synthesis failures due to mis-shipment. The close rotation of Fmoc-Homophe-OH (-8°) highlights the importance of using rotation alongside chromatography for definitive identification .

Quote Request

Request a Quote for (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.